molecular formula C13H10BrFO B7967786 3-Bromo-3'-fluoro-4'-methoxybiphenyl

3-Bromo-3'-fluoro-4'-methoxybiphenyl

Cat. No.: B7967786
M. Wt: 281.12 g/mol
InChI Key: DJWRZNSXLYCAJT-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10BrFO It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position, a fluorine atom at the 3’-position, and a methoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-4’-methoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’-fluoro-4’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-4’-methoxybiphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thiol-substituted biphenyl derivatives.

    Oxidation Products: Aldehydes, carboxylic acids, or quinones.

    Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

3-Bromo-3’-fluoro-4’-methoxybiphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine, fluorine, and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3’-fluoro-4’-methoxybiphenyl is unique due to the combination of bromine, fluorine, and methoxy substituents on the biphenyl core.

Properties

IUPAC Name

4-(3-bromophenyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRZNSXLYCAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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